molecular formula C8H10BrNO B2437929 2-Amino-2-(4-bromophenyl)ethanol CAS No. 201403-02-3

2-Amino-2-(4-bromophenyl)ethanol

Cat. No. B2437929
CAS RN: 201403-02-3
M. Wt: 216.078
InChI Key: KTNHFPRYCCCOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(4-bromophenyl)ethanol” is a phenethyl alcohol derivative . It is a useful research chemical and has the IUPAC name (2R)-2-amino-2-(4-bromophenyl)ethanol .


Molecular Structure Analysis

The crystal structure of the compound was solved by the SIR92 program and all the non-hydrogen atoms were refined anisotropically using the SHELXL2014 program .


Chemical Reactions Analysis

This compound participates in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm (P*,S-hybrid ligand) . It has also been used as a test compound in the study to evaluate the potential Aedes aegypti repellent chemotype .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-(4-bromophenyl)ethanol” is 216.08 g/mol . More detailed physical and chemical properties can be found in the MSDS .

Scientific Research Applications

Catalytic Applications

Copper-catalyzed direct amination of ortho-functionalized haloarenes like 2-Amino-2-(4-bromophenyl)ethanol, using sodium azide as the amino source in ethanol, has been developed. This method enables the synthesis of ortho-functionalized aromatic amines in good to excellent yields through a one-pot Ullmann-type coupling, followed by reduction with ethanol (Zhao, Fu, & Qiao, 2010).

Synthesis of Key Intermediates

A new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate of cardiovascular drugs, has been studied, showcasing a four-step reaction process with a total yield of 66.4% and high HPLC purity. The product structure was confirmed through melting point and GC-MS, indicating significant industrial application value (Zhang, 2013).

Pharmaceutical and Therapeutic Uses

2-Amino-2-(4-bromophenyl)ethanol has been identified as a metabolite in the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, indicating its potential significance in pharmacokinetic studies and drug metabolism pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Chemical Synthesis and Characterization

2-Amino-2-(4-bromophenyl)ethanol is involved in the synthesis of complex molecules such as 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate, where its structure and crystal configuration have been extensively studied using X-ray diffraction analysis (He, Hu, Cao, & Ye, 2011).

Applications in Cancer Research

The compound has been used in combinatorial synthesis methodologies for creating derivatives with potential anticancer properties. For example, 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives were synthesized and evaluated against cancer cell lines, demonstrating significant potency (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-amino-2-(4-bromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHFPRYCCCOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-bromophenyl)ethanol

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